1-(3-Aminophenyl)-5-mercaptotetrazole
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-Aminophenyl)-5-mercaptotetrazole can be achieved through established methods. For instance, it can be prepared by refluxing 2-hydroxy-3-methylbenzaldehyde with 1-(3-aminophenyl)ethan-1-one and 3-chloro-4-(4-chlorophenoxy)aniline . The reaction yields the desired compound.
Molecular Structure Analysis
The molecular structure of this compound has been studied using Density Functional Theory (DFT). The calculated vibrational modes align well with experimental data. The compound exhibits interesting charge delocalization patterns within the molecule, as revealed by natural bond orbital (NBO) analysis. Dielectric studies indicate heterointeractions due to hydrogen bonding between the C≡N group of the compound and an –OH group .
Chemical Reactions Analysis
This compound may participate in various chemical reactions. For example, it could engage in Suzuki–Miyaura cross-coupling reactions, which are widely applied for carbon–carbon bond formation. The compound’s reactivity and stability make it suitable for such transformations .
Scientific Research Applications
Analgesic Properties
1-(3-Aminophenyl)-5-mercaptotetrazole derivatives have been studied for their potential analgesic properties. For instance, a study conducted by Kejha et al. (1990) investigated several derivatives for analgesic efficacy, although they did not find significant anti-inflammatory effects. Some compounds exhibited marked analgesic properties comparable to standard aminophenazone (Kejha, Slukova, Brůnová, Maturova, & Grimová, 1990).
Corrosion Inhibition
One of the prominent applications of this compound derivatives is in corrosion inhibition. Quraishi and Sardar (2002) found that compounds like 3-aminophenyl-4-phenyl-5-mercapto-1,2,4,triazole demonstrated good inhibition efficiency for mild steel in acidic environments. The compounds' adsorption on steel surfaces conformed to Temkin's adsorption isotherm (Quraishi & Sardar, 2002).
Electrooxidative/Michael-type Reactions
In the field of organic chemistry, these compounds have been used in electrooxidative/Michael-type sequential reactions. Khodaei, Alizadeh, and Pakravan (2008) investigated electrochemical oxidations of dihydroxybenzenes in the presence of 1-phenyl-5-mercaptotetrazole, leading to the synthesis of polyfunctional tetrazolic thioethers (Khodaei, Alizadeh, & Pakravan, 2008).
Photographic Assay Applications
This compound derivatives have also been explored in the field of photography. Ono et al. (1990) described a novel photographic assay for a derivative with a formylhydrazino moiety, suggesting its potential in quantitative film development analysis (Ono, Masuda, Matsushita, Itoh, & Kitajima, 1990).
Biomedical Applications
These compounds have shown potential in biomedical applications. Riyadh and Gomha (2020) discussed the synthesis of 3-substituted derivatives, highlighting their role in creating new classes of biologically active heterocyclic compounds for biomedical use(Riyadh & Gomha, 2020).
Enantioselective Aza-Michael Reactions
Uria, Reyes, Vicario, Badía, and Carrillo (2011) identified 5-mercaptotetrazoles as versatile Michael donors in enantioselective aza-Michael reactions. These compounds showed excellent behavior as N-nucleophiles, leading to the preparation of compounds with nitrogen-containing functionalities (Uria, Reyes, Vicario, Badía, & Carrillo, 2011).
Antifungal Properties
1-Phenyl-5-mercaptotetrazole derivatives have been tested for their antifungal effects. A study by Nesměrák et al. (2008) found that these compounds had varying degrees of antifungal effectiveness against different fungal strains, including Candida and Trichosporon species (Nesměrák, Pospíšek, Němec, Waisser, & Gabriel, 2008).
Corrosion Resistance in Silver Coating
Liu Su-lan (2005) discussed the application of 1-phenyl-5-mercaptotetrazole (PMTA) in preventing silver tarnish, showing its efficacy in enhancing corrosion resistance in silver coatings (Liu Su-lan, 2005).
Applications in Dye-Sensitized Solar Cells
Derivatives of 5-mercaptotetrazoles have been investigated as redox mediators in dye-sensitized solar cells (DSCs). Bhargava (2017) explored their use as corrosion inhibitors for metal charge collectors, observing significant improvements in corrosion resistance and efficiency in DSCs (Bhargava, 2017).
Properties
IUPAC Name |
1-(3-aminophenyl)-2H-tetrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALEZGQSYLWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=S)N=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388515 | |
Record name | 1-(3-aminophenyl)-5-mercaptotatrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23249-96-9 | |
Record name | 1-(3-Aminophenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23249-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Tetrazole-5-thione, 1-(3-aminophenyl)-1,2-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-aminophenyl)-5-mercaptotatrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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